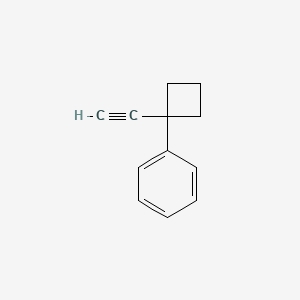
(1-Ethynyl-cyclobutyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethynyl-cyclobutyl)-benzene is an organic compound characterized by the presence of a benzene ring attached to a cyclobutyl group, which in turn is bonded to an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethynyl-cyclobutyl)-benzene typically involves the following steps:
Formation of Cyclobutyl Group: The cyclobutyl group can be synthesized through a of appropriate precursors.
Attachment of Ethynyl Group: The ethynyl group is introduced via a coupling reaction, often using reagents like acetylene or its derivatives.
Benzene Ring Attachment: The final step involves the attachment of the benzene ring through a Friedel-Crafts alkylation reaction, using catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Ethynyl-cyclobutyl)-benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-cyclobutyl-benzene.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(1-Ethynyl-cyclobutyl)-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethynyl-cyclobutyl)-benzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1-Ethynyl-cyclobutyl)-pyridine: Similar structure but with a pyridine ring instead of benzene.
(1-Ethynyl-cyclobutyl)-toluene: Contains a methyl group on the benzene ring.
(1-Ethynyl-cyclobutyl)-phenol: Contains a hydroxyl group on the benzene ring.
Uniqueness
(1-Ethynyl-cyclobutyl)-benzene is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the ethynyl group allows for versatile chemical modifications, while the cyclobutyl group introduces strain and rigidity, influencing the compound’s physical and chemical properties.
Properties
Molecular Formula |
C12H12 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(1-ethynylcyclobutyl)benzene |
InChI |
InChI=1S/C12H12/c1-2-12(9-6-10-12)11-7-4-3-5-8-11/h1,3-5,7-8H,6,9-10H2 |
InChI Key |
RGCKJPDKEZAEEY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


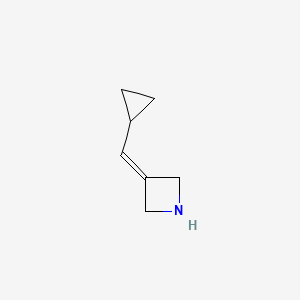
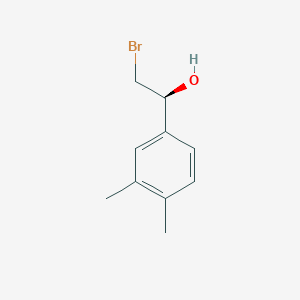
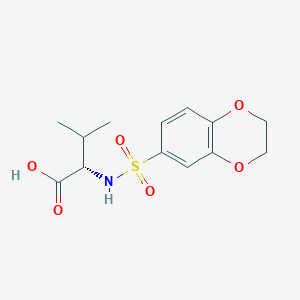
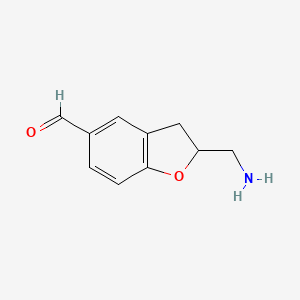

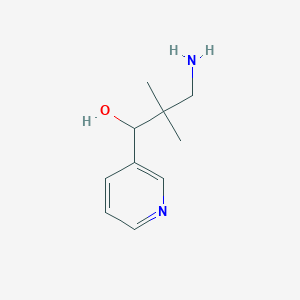
![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)

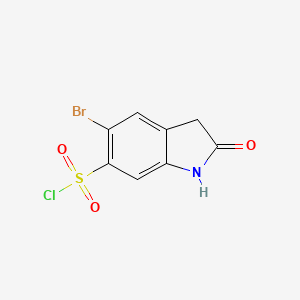
![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)
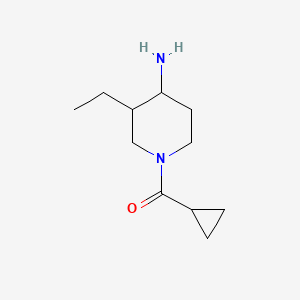
![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)
![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)
